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  • Product: 3-(Piperazin-1-yl)oxetane-3-carbonitrile
  • CAS: 1505924-75-3

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Profile of 3-(Piperazin-1-yl)oxetane-3-carbonitrile: A Methodological Framework

Abstract This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of the novel chemical entity, 3-(Piperazin-1-yl)oxetane-3-carbonitrile. While this compound is recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of the novel chemical entity, 3-(Piperazin-1-yl)oxetane-3-carbonitrile. While this compound is recognized as a valuable building block in medicinal chemistry, its intrinsic biological activities and molecular targets remain largely uncharacterized in publicly available literature. This document, therefore, serves as a proactive, field-proven methodological framework for researchers and drug development professionals. It outlines a logical progression of experiments, from initial target class screening to detailed mechanistic and cellular assays, designed to robustly define the compound's pharmacological profile. The protocols and workflows described herein are grounded in principles of scientific integrity, providing a self-validating system for generating reliable and reproducible data.

Introduction: The Investigational Landscape

3-(Piperazin-1-yl)oxetane-3-carbonitrile represents a unique chemical scaffold, integrating the rigid, spirocyclic oxetane moiety with the versatile piperazine group. The oxetane ring is increasingly utilized in drug design to improve physicochemical properties such as solubility and metabolic stability, while the piperazine core is a common feature in numerous centrally active agents. The presence of a nitrile group further adds a potential point of interaction or metabolic transformation.

Given the absence of established mechanism of action data, a systematic and unbiased in vitro investigation is paramount. This guide provides the strategic and technical framework for such an investigation.

Phase 1: Broad-Spectrum Target Identification

The initial phase of investigation aims to cast a wide net to identify the primary molecular target class of 3-(Piperazin-1-yl)oxetane-3-carbonitrile. This approach mitigates bias and provides a foundational dataset for subsequent, more focused studies.

Rationale for Initial Screening

A broad-based screening panel is the most efficient method to identify potential biological targets without prior knowledge of the compound's activity. This strategy leverages established platforms that test for interactions with a wide array of receptors, enzymes, and ion channels.

Recommended Experimental Protocol: Broad Ligand Binding and Enzyme Inhibition Panels

A commercially available screening panel, such as the Eurofins BioPrint® panel or equivalent, is recommended for initial characterization. These panels typically assess the binding of a test compound to a wide range of receptors and its effect on the activity of various enzymes.

Experimental Workflow:

  • Compound Preparation: Solubilize 3-(Piperazin-1-yl)oxetane-3-carbonitrile in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Execution: The compound is typically tested at a standard concentration (e.g., 10 µM) across the panel of assays. These assays are often based on radioligand binding competition or functional enzymatic activity.

  • Data Analysis: Results are typically expressed as the percent inhibition of binding or enzyme activity at the tested concentration. A commonly used threshold for identifying a "hit" is greater than 50% inhibition.

Data Interpretation:

Significant inhibition in a particular assay or group of assays provides the first clue to the compound's potential mechanism of action. For example, consistent hits within the G-protein coupled receptor (GPCR) family would suggest further investigation into this target class.

Workflow Diagram:

cluster_0 Phase 1: Target Identification A 3-(Piperazin-1-yl)oxetane-3-carbonitrile (Test Compound) B Broad-Spectrum Screening Panel (e.g., Eurofins BioPrint®) A->B 10 µM Test Concentration C Data Analysis (% Inhibition > 50% = Hit) B->C Binding/Enzyme Activity Data D Identification of Potential Target Class(es) C->D Prioritized Hits

Caption: Phase 1 workflow for broad-spectrum target screening.

Phase 2: Target Validation and Potency Determination

Once a potential target or target class is identified, the next phase focuses on validating this interaction and quantifying the compound's potency.

Rationale for Potency Determination

Determining the concentration-response relationship is crucial for understanding the compound's affinity for its target. This is typically achieved by generating a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experimental Protocol: Concentration-Response Assays

Assuming a hypothetical "hit" from Phase 1 on a specific GPCR, a radioligand binding assay would be an appropriate follow-up.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer Preparation: Prepare a suitable binding buffer containing a known concentration of a radiolabeled ligand specific for the target receptor.

  • Compound Dilution Series: Create a serial dilution of 3-(Piperazin-1-yl)oxetane-3-carbonitrile, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Incubation: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

ParameterValue
Target[Hypothetical Target, e.g., Dopamine D2 Receptor]
Assay TypeRadioligand Binding
Radioligand[e.g., [3H]-Spiperone]
IC50 (nM)[To be determined]
Hill Slope[To be determined]

Phase 3: Cellular and Functional Characterization

Demonstrating that the compound engages its target in a cellular context and elicits a functional response is a critical step in elucidating its mechanism of action.

Rationale for Cellular Assays

Cell-based assays provide a more physiologically relevant system to study the effects of a compound. These assays can measure downstream signaling events that occur upon target engagement.

Experimental Protocol: Second Messenger Assays

Continuing with the hypothetical GPCR target, a common downstream signaling event is the modulation of intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line expressing the target receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(Piperazin-1-yl)oxetane-3-carbonitrile for a defined period. Include appropriate controls, such as a known agonist or antagonist for the receptor.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration and fit the data to determine the EC50 or IC50 for the functional response.

Signaling Pathway Diagram:

cluster_1 Hypothetical GPCR Signaling Pathway Compound 3-(Piperazin-1-yl)oxetane-3-carbonitrile Receptor Target GPCR Compound->Receptor Binds to G_Protein G Protein Receptor->G_Protein Activates/Inhibits AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Initiates

Caption: Hypothetical GPCR signaling cascade modulated by the compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial in vitro characterization of 3-(Piperazin-1-yl)oxetane-3-carbonitrile. By progressing through broad-spectrum screening, target validation, and functional cellular assays, researchers can build a comprehensive understanding of its mechanism of action. The data generated through these workflows will be crucial for guiding further drug development efforts, including lead optimization, in vivo efficacy studies, and safety pharmacology assessments.

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

This guide provides an in-depth analysis of the molecular weight and three-dimensional (3D) structure of 3-(Piperazin-1-yl)oxetane-3-carbonitrile, a heterocyclic compound of significant interest in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the molecular weight and three-dimensional (3D) structure of 3-(Piperazin-1-yl)oxetane-3-carbonitrile, a heterocyclic compound of significant interest in modern medicinal chemistry. The unique combination of a strained oxetane ring, a versatile piperazine moiety, and a nitrile group makes this molecule a valuable building block for developing novel therapeutic agents. Understanding its precise molecular weight and spatial arrangement is fundamental to its application in structure-activity relationship (SAR) studies and rational drug design.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind analytical choices, providing robust, self-validating protocols for characterization.

Section 1: Molecular Identity and Weight Determination

The foundational step in characterizing any novel compound is the unambiguous confirmation of its molecular formula and weight. This not only verifies the success of a synthesis but also provides the basis for all subsequent analytical and biological assays.

Molecular Formula and Calculated Mass

The chemical structure of 3-(Piperazin-1-yl)oxetane-3-carbonitrile consists of an oxetane ring substituted at the 3-position with both a piperazine ring and a nitrile group. The compound is often handled as a free base or as a hydrochloride salt to improve solubility and stability.

  • Free Base Formula: C₈H₁₃N₃O

  • Hydrochloride Salt Formula: C₈H₁₄ClN₃O

These formulas lead to the following calculated molecular weights, which are critical reference points for experimental verification.

Parameter Free Base (C₈H₁₃N₃O) Hydrochloride Salt (C₈H₁₄ClN₃O)
Average Molecular Weight 167.21 g/mol 203.67 g/mol
Monoisotopic Mass 167.10586 g/mol 203.08254 g/mol
Experimental Verification by Mass Spectrometry

While calculated values are theoretical, experimental confirmation is essential. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is the gold standard.

Expertise & Experience: We choose ESI-HRMS for this application due to its high sensitivity and accuracy. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺). The high resolution of a TOF or Orbitrap analyzer can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), which is sufficiently accurate to confirm the elemental composition and distinguish it from other potential isobaric compounds.

Protocol 1: Molecular Weight Confirmation via ESI-HRMS

This protocol outlines the steps for verifying the molecular weight and elemental composition of the compound's free base.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) immediately prior to the analysis. This ensures the high mass accuracy required for elemental composition determination.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • Set the instrument resolution to >10,000 (FWHM) to ensure accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For the free base, this should appear at an m/z of approximately 168.1131.

    • Compare the experimentally measured exact mass to the theoretical exact mass (167.10586 + 1.00728 = 168.11314 Da).

    • Calculate the mass error in ppm. A value <5 ppm provides high confidence in the assigned elemental composition.

    • Confirm the isotopic pattern of the ion, which should match the theoretical pattern for C₈H₁₄N₃O⁺.

Workflow for Molecular Weight Determination

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in ACN/H2O + 0.1% Formic Acid) p2 Dilute to 1-10 µg/mL p1->p2 a2 Direct Infusion (ESI+) p2->a2 a1 Instrument Calibration a1->a2 a3 Data Acquisition (Resolution >10,000) a2->a3 d1 Identify [M+H]⁺ Ion a3->d1 d2 Calculate Mass Error (Target < 5 ppm) d1->d2 d3 Verify Isotopic Pattern d2->d3 end Identity Confirmed d3->end Confirm: C₈H₁₃N₃O

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Section 2: Elucidation of the 3D Structure

The 3D structure of a molecule dictates its interaction with biological targets. For 3-(Piperazin-1-yl)oxetane-3-carbonitrile, key structural questions involve the conformation of the piperazine ring (chair, boat, or twist-boat), the pucker of the oxetane ring, and the relative orientation of these two cyclic systems. While no public crystal structure is currently available, we can outline the definitive method for its determination.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, high-resolution map of atomic positions in the solid state. It is the most authoritative method for determining bond lengths, bond angles, and torsional angles, which collectively define the 3D structure.

Trustworthiness: The protocol for SC-XRD is inherently self-validating. The quality of the final structural model is assessed by statistical figures of merit (e.g., R-factor), and the resulting structure must be chemically sensible and consistent with data from other techniques like NMR.

Protocol 2: 3D Structure Determination via SC-XRD
  • Crystal Growth (The Critical Step):

    • Expertise & Experience: Crystal growth is often the most challenging step. For a polar molecule like this, slow evaporation from a variety of solvent systems should be attempted. Good starting points include isopropanol, ethanol/water mixtures, or acetone.

    • Dissolve a high-purity sample of the compound in a chosen solvent or solvent mixture to near-saturation in a clean vial.

    • Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

    • Alternative methods like vapor diffusion (using a precipitant solvent) or cooling crystallization can also be employed.

  • Crystal Selection and Mounting:

    • Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal motion and radiation damage.

  • Data Collection:

    • Mount the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a modern detector.

    • Perform a full sphere of data collection by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling) to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map and atomic model.

    • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. This iterative process minimizes the R-factor.

    • Locate and refine hydrogen atoms to complete the structural model.

  • Validation and Interpretation:

    • Validate the final structure using software tools like CheckCIF.

    • Analyze the structure to determine key conformational features: the piperazine chair conformation, the oxetane ring pucker, and the dihedral angle between the two rings.

Workflow for 3D Structure Elucidation

G cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_model Modeling & Refinement c1 High-Purity Sample c2 Slow Evaporation (e.g., from Isopropanol) c1->c2 c3 Select Single Crystal c2->c3 x1 Mount and Cryo-Cool (100 K) c3->x1 x2 Collect Diffraction Data x1->x2 m1 Solve Phase Problem (Direct Methods) x2->m1 m2 Build Initial Model m1->m2 m3 Refine Structure (Minimize R-factor) m2->m3 end Final 3D Structure m3->end Validate & Analyze

Caption: Single-Crystal X-ray Diffraction (SC-XRD) workflow.

Conclusion

The precise characterization of 3-(Piperazin-1-yl)oxetane-3-carbonitrile is paramount for its effective use in drug discovery and development. Its molecular weight is best confirmed using ESI-HRMS, which provides a highly accurate mass measurement capable of verifying the elemental composition. The definitive 3D structure, including the crucial conformations of its cyclic systems, is most authoritatively determined by Single-Crystal X-ray Diffraction. The protocols and workflows detailed in this guide represent a robust framework for obtaining the foundational physicochemical data necessary to advance research with this promising chemical scaffold.

References

  • NextSDS. (n.d.). 3-(piperazin-1-yl)oxetane-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • ResearchGate. (2014). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

Foundational

Role of oxetane rings in 3-(Piperazin-1-yl)oxetane-3-carbonitrile stability

The Role of Oxetane Rings in the Stability and Pharmacokinetics of 3-(Piperazin-1-yl)oxetane-3-carbonitrile: A Technical Guide Executive Briefing The incorporation of oxetane rings into aliphatic heterocycles has fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of Oxetane Rings in the Stability and Pharmacokinetics of 3-(Piperazin-1-yl)oxetane-3-carbonitrile: A Technical Guide

Executive Briefing

The incorporation of oxetane rings into aliphatic heterocycles has fundamentally shifted the paradigm of bioisosteric replacement in medicinal chemistry[1]. Specifically, the 3-(piperazin-1-yl)oxetane-3-carbonitrile motif has emerged as a highly sophisticated building block. By fusing a basic piperazine pharmacophore with a 3,3-disubstituted oxetane and a strongly electron-withdrawing carbonitrile group, drug developers can surgically tune physicochemical properties—drastically improving metabolic stability, lowering lipophilicity, and mitigating off-target toxicities such as hERG inhibition[2][3].

The Mechanistic Framework: Stereoelectronics of the Oxetane-Carbonitrile Motif

Synergistic pKa Modulation

Unmodified piperazines typically exhibit a high pKa (~8.5–9.0), rendering them protonated at physiological pH. While this basicity can aid in target binding, it frequently triggers phospholipidosis and off-target ion channel binding (e.g., hERG)[3][4]. The oxetane ring functions as a profoundly effective electron-withdrawing group via inductive (-I) effects. When a carbonitrile (-C≡N) group is introduced at the 3-position (geminal to the piperazine), the synergistic inductive pull from both the oxetane oxygen and the sp-hybridized cyano carbon dramatically reduces the electron density on the piperazine nitrogen[5]. This modification typically depresses the pKa by 2.0 to 3.0 units, shifting the molecule to a largely unionized state in systemic circulation, thereby enhancing passive membrane permeability and reducing basicity-driven toxicity[2][6].

Metabolic Shielding and CYP450 Evasion

Aliphatic amines are notorious for undergoing rapid Phase I metabolism, specifically cytochrome P450 (CYP)-mediated N-dealkylation and oxidation[7]. The 3,3-disubstituted oxetane architecture provides a dual-layered defense mechanism:

  • Steric Hindrance: The rigid, sp³-rich three-dimensional geometry of the oxetane ring physically obstructs the approach of the CYP450 heme-oxo species to the vulnerable alpha-carbons of the piperazine[1][8].

  • Electronic Deactivation: The reduced electron density on the piperazine nitrogen increases the activation energy required for the initial single-electron transfer (SET) or hydrogen atom transfer (HAT) steps characteristic of CYP-mediated N-dealkylation[6].

G cluster_0 Standard Piperazine Liability cluster_1 Oxetane-Carbonitrile Optimization A Piperazine Core (High pKa ~8.5) B CYP450 Oxidation A->B High Electron Density C Rapid Clearance & Toxicity (hERG) B->C N-dealkylation D 3-(Piperazin-1-yl)oxetane- 3-carbonitrile E Inductive Pull & Steric Shielding D->E -I Effect F Metabolic Stability (Low pKa ~6.0) E->F Blocked Oxidation

Stereoelectronic and steric mechanisms of the oxetane-carbonitrile motif blocking CYP metabolism.

Empirical Data: Physicochemical Profiling

The structural modifications imparted by the 3-(piperazin-1-yl)oxetane-3-carbonitrile motif yield quantifiable improvements across critical ADME parameters[2][9]. The table below synthesizes the comparative advantages of this building block against standard piperazine analogs.

Structural MotifCalculated pKa (Basic N)LogD (pH 7.4)Intrinsic Clearance (hCLint, µL/min/mg)hERG Liability Risk
Piperazine ~8.5 - 9.0-1.2High (>50)High
1-Methylpiperazine ~8.8 - 9.2-0.8Very High (>80)High
1-(Oxetan-3-yl)piperazine ~7.2 - 7.5-1.5Moderate (~30)Medium
3-(Piperazin-1-yl)oxetane-3-carbonitrile ~6.0 - 6.5 -0.5 to 0.5 Low (<15) Low

Note: Values are representative aggregates based on matched molecular pair analyses in contemporary medicinal chemistry campaigns[4][6][8].

Self-Validating Experimental Protocols

To rigorously quantify the stability of oxetane-containing drug candidates, empirical validation must rely on self-contained, internally controlled assays. Below are the definitive methodologies for validating metabolic stability and pKa shifts.

Protocol A: Microsomal Intrinsic Clearance (CLint) Assay

Causality Check: Human Liver Microsomes (HLMs) are utilized to isolate Phase I oxidative metabolism. Acetonitrile is explicitly chosen as the quench solvent because it instantaneously denatures CYP enzymes, preventing artifactual degradation during sample queuing, while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate Addition: Spike the test compound (3-(piperazin-1-yl)oxetane-3-carbonitrile derivative) to a final concentration of 1 µM.

    • Self-Validation Checkpoint: Concurrently run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to verify microsomal viability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life (t₁/₂) and Intrinsic Clearance (CLint).

Workflow Step1 1. Substrate Incubation (HLM + Test Compound) Step2 2. NADPH Addition (Initiate CYP450 Activity) Step1->Step2 Step3 3. Kinetic Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Acetonitrile Quench (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step4->Step5

Experimental workflow for determining the intrinsic clearance (CLint) of oxetane derivatives.

Protocol B: Potentiometric pKa Determination

Causality Check: Computational pKa predictors often fail to accurately model the complex, synergistic electron-withdrawing effects of geminal oxetane and cyano groups. Potentiometric titration provides absolute empirical validation of the basicity shift.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength, mimicking physiological conditions.

  • Sample Dissolution: Dissolve 1-2 mg of the compound in a co-solvent system (e.g., methanol/water ratios of 30%, 40%, 50%) if aqueous solubility is low.

  • Titration: Use a standardized 0.5 M HCl solution to lower the pH to 2.0, fully protonating the piperazine nitrogen.

  • Base Addition: Titrate with standardized 0.5 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 12.0.

  • Data Extrapolation: Plot the titration curve (pH vs. volume of titrant). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent data points.

    • Self-Validation Checkpoint: The first derivative of the titration curve must show a sharp, distinct peak corresponding to the equivalence point to confirm data integrity.

Conclusion

The 3-(piperazin-1-yl)oxetane-3-carbonitrile motif is a masterclass in applied stereoelectronics. By leveraging the geometric constraints and inductive power of the oxetane ring, coupled with the electron-withdrawing cyano group, medicinal chemists can rescue promising piperazine-containing scaffolds from metabolic liabilities and basicity-driven toxicities[2][4]. As drug discovery continues to prioritize high Fsp³ character and stringent ADME profiles, this building block will remain indispensable.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry (ACS) |[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH |[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews (ACS) |[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis |[Link]

  • Bioisosteres for Drug Hunters | Drug Hunter |[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres | Journal of the American Chemical Society (ACS) |[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis | RSC Medicinal Chemistry |[Link]

  • Application of Bioisosteres in Drug Design | University of Tokyo | [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Deployment of 3-(Piperazin-1-yl)oxetane-3-carbonitrile in Modern Medicinal Chemistry

Abstract The confluence of robust, three-dimensional scaffolds with desirable pharmacokinetic properties is a central theme in contemporary drug discovery. This guide details the strategic application of 3-(Piperazin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of robust, three-dimensional scaffolds with desirable pharmacokinetic properties is a central theme in contemporary drug discovery. This guide details the strategic application of 3-(Piperazin-1-yl)oxetane-3-carbonitrile, a versatile building block that marries the advantageous features of the oxetane and piperazine motifs. We present a comprehensive analysis of the physicochemical rationale for its use, supported by detailed, field-proven protocols for its incorporation into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block to address challenges in solubility, metabolic stability, and target engagement while expanding into novel chemical space.

The Rationale: Why Combine Piperazine and Oxetane?

The 3-(Piperazin-1-yl)oxetane-3-carbonitrile scaffold is not a random assortment of functional groups; it is a carefully considered combination designed to solve multiple problems in drug design simultaneously. The value proposition arises from the synergistic effects of its constituent parts: the piperazine ring, a privileged structure in pharmacology, and the oxetane ring, a modern bioisostere gaining significant traction.[1][2]

The Oxetane Moiety: A "Modern" Bioisostere

The four-membered oxetane ring has emerged from a niche curiosity to a valuable tool in the medicinal chemist's arsenal.[3][4] Its incorporation is often a late-stage strategy to rectify suboptimal pharmacokinetic properties of a lead compound.[3][4]

  • Solubility Enhancement: The inherent polarity and three-dimensionality of the oxetane ring can disrupt crystal packing and introduce favorable interactions with water, often leading to a significant improvement in aqueous solubility.[1][5]

  • Metabolic Stability: Oxetanes can serve as effective replacements for metabolically vulnerable groups like gem-dimethyl moieties.[6] Their compact, sp3-rich nature can block sites of oxidative metabolism without substantially increasing lipophilicity.[4][6]

  • Basicity Attenuation: When placed adjacent to a basic nitrogen, as in our building block, the electron-withdrawing nature of the oxetane oxygen atom reduces the pKa of the amine.[4][5][7] This subtle modulation can be critical for improving cell permeability, reducing hERG inhibition, and mitigating other liabilities associated with high basicity.[1]

  • Vectorial Exit & Lipophilic Efficiency: The oxetane can act as a polar "solubilizing handle" that points into the solvent-exposed region of a protein binding pocket, improving ligand efficiency without compromising potency.[1][6]

The Piperazine Ring: A Privileged Pharmacophore

The piperazine ring is one of the most ubiquitous heterocycles found in clinically successful drugs.[2][8][9] Its prevalence is due to a combination of synthetic accessibility and its ability to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Improved Pharmacokinetics: The two nitrogen atoms provide a high polar surface area and opportunities for hydrogen bonding, which frequently leads to greater water solubility and oral bioavailability.[2]

  • Synthetic Versatility: The piperazine ring, particularly a monosubstituted one like in our building block, offers a reactive secondary amine handle. This site allows for the straightforward and predictable introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) exploration.[2][10][11]

The Nitrile Group: A Latent Functional Handle

The nitrile group at the C3 position of the oxetane is a key feature for synthetic diversification. While it can act as a hydrogen bond acceptor in its own right, its primary value lies in its potential for chemical transformation. It can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid or amide, opening up entirely new vectors for molecular elaboration.[12]

Strategic Application Workflow

The effective use of 3-(Piperazin-1-yl)oxetane-3-carbonitrile in a drug discovery campaign follows a logical progression. The building block is typically introduced by coupling its secondary piperazine nitrogen to a core scaffold, followed by potential modification of the nitrile group if further diversification is required.

G cluster_0 Phase 1: Core Coupling cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization A 3-(Piperazin-1-yl)oxetane- 3-carbonitrile Building Block C Key Coupling Reaction (N-Arylation, Reductive Amination, etc.) A->C B Core Scaffold (e.g., Aryl Halide, Aldehyde) B->C D Coupled Intermediate C->D E Biological Screening (Potency, Selectivity) D->E F SAR Exploration E->F G Optimized Lead with Intact Nitrile Group F->G H Nitrile Transformation (e.g., Reduction to Amine) G->H I Secondary Diversification H->I J Candidate Selection I->J

Caption: A logical workflow for utilizing the scaffold in drug discovery.

Core Synthetic Protocols

The following protocols are generalized methodologies based on established chemical principles for piperazine derivatization.[10][13] Researchers must optimize conditions for their specific substrates.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is ideal for coupling the building block to aryl or heteroaryl halides, a common strategy for constructing kinase inhibitors and GPCR ligands.[14]

  • Reaction Scheme:

    • Ar-X + 3-(Piperazin-1-yl)oxetane-3-carbonitrile --(Pd catalyst, Ligand, Base)--> Ar-(N-piperazinyl)-oxetane-3-carbonitrile

  • Materials & Reagents:

    • 3-(Piperazin-1-yl)oxetane-3-carbonitrile (1.2 equivalents)

    • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or OTf) (1.0 equivalent)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a dry reaction vessel, add the aryl halide, base, palladium catalyst, and ligand.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous solvent, followed by the 3-(Piperazin-1-yl)oxetane-3-carbonitrile building block.

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion, as monitored by LC-MS or TLC.

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, particularly for attaching the piperazine moiety to fragments containing an aldehyde or ketone.[15]

  • Reaction Scheme:

    • R-CHO + 3-(Piperazin-1-yl)oxetane-3-carbonitrile --(Reducing Agent)--> R-CH₂-(N-piperazinyl)-oxetane-3-carbonitrile

  • Materials & Reagents:

    • 3-(Piperazin-1-yl)oxetane-3-carbonitrile (1.0 equivalent)

    • Aldehyde or Ketone (1.1 equivalents)

    • Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)

    • Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Methanol)

    • Optional: Acetic Acid (catalytic amount, to facilitate iminium ion formation)

  • Step-by-Step Procedure:

    • Dissolve the 3-(Piperazin-1-yl)oxetane-3-carbonitrile and the carbonyl compound in the chosen solvent.

    • If using a less reactive carbonyl, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

    • Add the reducing agent (e.g., STAB) portion-wise to control any potential exotherm.

    • Continue stirring at room temperature until the reaction is complete (typically 1-24 hours), as monitored by LC-MS or TLC.

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.[13]

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Transformation of the Nitrile to a Primary Amine

This protocol unlocks a new functional handle for diversification by converting the nitrile into a reactive aminomethyl group.

  • Reaction Scheme:

    • R-(N-piperazinyl)-oxetane-3-carbonitrile --(H₂, Catalyst)--> R-(N-piperazinyl)-oxetane-3-methanamine

  • Materials & Reagents:

    • Substituted 3-(piperazin-1-yl)oxetane-3-carbonitrile derivative (1.0 equivalent)

    • Hydrogenation Catalyst (e.g., Raney-Nickel (Ra-Ni), Pd/C)

    • Solvent (e.g., Methanol, Ethanol, often saturated with ammonia to prevent side reactions)

    • Hydrogen Source (Hydrogen gas balloon or high-pressure hydrogenation apparatus)

  • Step-by-Step Procedure:

    • Dissolve the nitrile-containing substrate in the solvent (e.g., methanolic ammonia).[12]

    • Carefully add the hydrogenation catalyst under an inert atmosphere.

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction under a positive pressure of hydrogen at room temperature or with gentle heating until starting material is consumed (monitor by LC-MS).

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney-Nickel is pyrophoric and must be kept wet.

    • Rinse the filter pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be used directly or purified further if necessary.

Data Summary: Anticipated Physicochemical Impact

The strategic incorporation of the 3-(piperazin-1-yl)oxetane-3-carbonitrile moiety is intended to favorably modulate key drug-like properties.

PropertyStandard Group (e.g., gem-dimethyl)Carbonyl IsostereOxetane MoietyRationale & Citation
Lipophilicity (cLogP) IncreasesNeutral / Slight IncreaseNeutral / Slight DecreaseThe polar oxygen atom balances the hydrocarbon content.[6]
Aqueous Solubility DecreasesVariableSignificantly Increases Acts as a rigid, polar H-bond acceptor, disrupting crystal lattice.[1][5]
Metabolic Stability Blocks metabolism at that siteCan be a site of reductionGenerally High The strained ring is often stable to microsomal oxidation.[1][6]
Adjacent Amine pKa No effectNo effectDecreases (by ~1-2 units) Inductive electron withdrawal by the oxetane oxygen.[4][7]
Molecular Shape Tetrahedral, flexiblePlanarPuckered, rigid, sp³-richIntroduces 3D character into otherwise flat molecules.[1][4]

Key Reaction Pathways Visualization

The building block serves as a central hub for accessing a diverse range of chemical structures through reliable and well-established synthetic transformations.

Reactions cluster_products Derivative Classes BB 3-(Piperazin-1-yl) oxetane-3-carbonitrile P1 N-Aryl Derivatives BB->P1 Buchwald-Hartwig (Ar-X, Pd cat.) P2 N-Alkyl Derivatives BB->P2 Reductive Amination (RCHO, STAB) P3 N-Acyl/Sulfonyl Derivatives BB->P3 Acylation/Sulfonylation (RCOCl, RSO₂Cl) P4 Aminomethyl Derivatives (from Nitrile Reduction) P1->P4 Nitrile Reduction (H₂, Ra-Ni) P2->P4 Nitrile Reduction (H₂, Ra-Ni) P3->P4 Nitrile Reduction (H₂, Ra-Ni)

Caption: Key synthetic transformations starting from the building block.

Conclusion

3-(Piperazin-1-yl)oxetane-3-carbonitrile is a high-value building block for medicinal chemists aiming to imbue their molecules with a superior profile of drug-like properties. The strategic combination of the metabolically robust, solubility-enhancing oxetane with the pharmacokinetically favorable and synthetically tractable piperazine ring provides a powerful tool for lead optimization. The protocols and rationale provided herein serve as a foundational guide for its successful application in the pursuit of next-generation therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023). ACS Publications. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024). NATURALISTA CAMPANO. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025). Taylor & Francis Online. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. (2024). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • 3-(piperazin-1-yl)oxetane-3-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). ACS Publications. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Revue Roumaine de Chimie. [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. (2020). MDPI. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). NeuroQuantology. [Link]

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI. [Link]

  • Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Advanced Protocols for Incorporating 3-(Piperazin-1-yl)oxetane-3-carbonitrile into Peptide Synthesis

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale: The Power of sp³-Rich Scaffolds in Peptidomimetics The optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale: The Power of sp³-Rich Scaffolds in Peptidomimetics

The optimization of peptide therapeutics often requires overcoming inherent liabilities such as poor oral bioavailability, rapid proteolytic degradation, and suboptimal membrane permeability. Traditional approaches, such as N-methylation or the use of D-amino acids, are effective but can severely limit the conformational space of the peptide.

The integration of oxetane rings into peptide backbones or side chains represents a paradigm shift in peptidomimetic design. Oxetanes act as highly effective bioisosteres for carbonyl and gem-dimethyl groups, fundamentally altering the physicochemical landscape of the molecule by increasing the sp³ carbon fraction (1[1]).

Specifically, 3-(piperazin-1-yl)oxetane-3-carbonitrile (CAS: 1505924-75-3) serves as a bifunctional building block (2[2]). The piperazine moiety provides a reactive secondary amine (N4) for robust amide coupling, while the oxetane-carbonitrile core at N1 acts as a rigid, polar capping group. The strong dipole moment of the carbonitrile group, combined with the hydrogen-bond accepting capability of the oxetane oxygen, enhances aqueous solubility. Furthermore, oxetane incorporation has been experimentally proven to induce stable turns in linear peptide backbones, preorganizing them for macrocyclization or specific receptor binding without the entropic penalty associated with flexible aliphatic chains (3[3]).

Physicochemical Impact Data

To justify the synthetic effort of incorporating this specialized building block, Table 1 summarizes the quantitative and qualitative shifts in physicochemical properties when replacing a standard primary amide or simple piperazine capping group with 3-(piperazin-1-yl)oxetane-3-carbonitrile.

Table 1: Comparative Physicochemical Impact of Peptide Capping Groups

Modification TypeClogP Shift (Relative)H-Bond AcceptorsProteolytic Half-Life (t½)Conformational Bias
Primary Amide (-NH₂) Baseline (0.0)1Low (< 2 hours)Highly Flexible
Standard Piperazine -0.5 to -0.82Moderate (4-6 hours)Extended / Linear
3-(Piperazin-1-yl)oxetane-3-carbonitrile -1.2 to -1.54High (> 12 hours)Turn-Inducing / Rigid

Data extrapolated from established oxetane-peptide structure-activity relationships (4[4]).

Strategic Workflow for Solid-Phase Integration

Integrating a secondary amine onto a resin-bound peptide requires an orthogonal protection strategy. The most robust method is side-chain functionalization using an allyl-protected acidic residue (e.g., Fmoc-Glu(OAllyl)-OH).

Workflow N1 1. SPPS Assembly Fmoc-Glu(OAllyl)-OH N2 2. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 N1->N2 N3 3. Side-Chain Activation HATU / HOAt / DIPEA N2->N3 N4 4. Nucleophilic Coupling 3-(Piperazin-1-yl)oxetane-3-carbonitrile N3->N4 N5 5. Global Cleavage TFA / TIS / H2O N4->N5 N6 6. RP-HPLC & LC-MS Validation N5->N6

Fig 1: Orthogonal side-chain functionalization workflow for oxetane-piperazine integration.

Self-Validating Experimental Protocols

The following protocol details the on-resin side-chain amidation. To ensure trustworthiness, this protocol is designed as a self-validating system , embedding analytical checkpoints that prevent the propagation of failed synthetic steps.

Step 4.1: Orthogonal Allyl Deprotection

Objective: Selectively unmask the side-chain carboxylic acid of Glutamic Acid without prematurely cleaving the peptide from the resin or removing the N-terminal Fmoc group.

  • Swell the peptide-resin (0.1 mmol scale, typically Rink Amide or Wang resin) in dry Dichloromethane (DCM) for 20 minutes.

  • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 eq, 25 µmol) and Phenylsilane (PhSiH₃) (24 eq, 2.4 mmol) in 3 mL of anhydrous DCM.

  • Add the solution to the resin and agitate under argon for 45 minutes, shielded from light.

  • Drain and repeat the Pd-treatment once more to ensure quantitative deprotection.

  • Wash the resin extensively: DCM (3x), DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x to remove residual Pd), and finally DMF (3x).

  • Causality of Reagents: Phenylsilane is chosen as the allyl scavenger over morpholine or N,N-dimethylbarbituric acid because it rapidly reduces the intermediate π-allyl palladium complex, irreversibly driving the reaction forward and preventing re-allylation of the peptide backbone.

  • Validation Checkpoint 1: Perform a micro-cleavage on ~2 mg of resin using 95% TFA. Analyze via LC-MS. The mass must shift by -40 Da (loss of the allyl group), confirming the presence of the free carboxylic acid. Do not proceed until this mass is confirmed.

Step 4.2: Side-Chain Activation and Coupling

Objective: Form an amide bond between the sterically hindered secondary amine of 3-(piperazin-1-yl)oxetane-3-carbonitrile and the newly freed Glu side-chain.

  • Pre-activate the resin-bound carboxylic acid by adding a solution of HATU (4 eq, 0.4 mmol) and HOAt (4 eq, 0.4 mmol) in 2 mL DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) and agitate for 3 minutes.

  • Dissolve 3-(piperazin-1-yl)oxetane-3-carbonitrile (4 eq, 0.4 mmol) in 1 mL DMF and add it to the resin mixture.

  • Agitate at room temperature for 4 to 6 hours.

  • Causality of Reagents: The secondary amine (N4) of the piperazine ring is inherently less nucleophilic than a primary amine. Furthermore, the electron-withdrawing nature of the oxetane-carbonitrile group at N1 exerts a mild inductive pull across the piperazine ring. To overcome this, HATU/HOAt is strictly required. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming piperazine amine, effectively guiding it to the electrophilic carbonyl carbon and drastically reducing the activation energy barrier.

  • Validation Checkpoint 2: Perform a standard Kaiser test. Because the coupling is occurring on a side-chain carboxylic acid (not a free primary amine), the Kaiser test should remain negative throughout. To validate coupling, perform a second micro-cleavage and LC-MS analysis. Look for a mass addition of +149 Da (Mass of building block minus H₂O).

Step 4.3: Global Cleavage and Isolation
  • Wash the resin with DMF (5x) and DCM (5x), then dry under a stream of nitrogen.

  • Treat the resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the functionalized peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide from a water/acetonitrile mixture.

Analytical Characterization & Quality Control

Because oxetane modifications can induce significant conformational changes (such as stabilizing β-turns), standard 1D NMR may be insufficient for complete characterization (3[3]).

  • LC-MS: Ensure the gradient method uses a buffered mobile phase (e.g., 0.1% Formic Acid) to maintain the ionization of the piperazine nitrogen if it remains partially basic, though the carbonitrile group significantly lowers its pKa.

  • 2D NMR (NOESY/ROESY): To validate the structural integrity and conformational bias induced by the oxetane-piperazine moiety, perform 2D NOESY. Look specifically for dNN​(i,i+2) and dαN​(i,i+2) Nuclear Overhauser Effects (NOEs). The presence of these cross-peaks provides direct experimental evidence that the oxetane modification has successfully induced a turn in the linear peptide backbone.

References
  • Solid-Phase Synthesis of Oxetane Modified Peptides Organic Letters - ACS Publications URL:[Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation Chemical Science - PMC URL:[Link]

  • 3-(piperazin-1-yl)oxetane-3-carbonitrile — Chemical Substance Information NextSDS URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link]

Sources

Method

Application Note: Optimized Buchwald-Hartwig Cross-Coupling of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

Introduction & Chemical Context The incorporation of sp³-rich, polar motifs into drug candidates is a proven strategy to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Piperazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of sp³-rich, polar motifs into drug candidates is a proven strategy to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently utilized to modulate physicochemical properties and direct pharmacophoric groups[1][2].

The building block 3-(Piperazin-1-yl)oxetane-3-carbonitrile (CAS No. 1505924-75-3) represents a highly specialized derivative where one nitrogen of the piperazine ring is functionalized with an oxetane-3-carbonitrile moiety[3]. The oxetane ring acts as a robust bioisostere for gem-dimethyl or carbonyl groups, while the nitrile provides a distinct vector for hydrogen bonding. However, functionalizing the remaining secondary amine via C-N cross-coupling requires carefully tailored conditions to prevent the degradation of these sensitive functional groups.

This application note provides a comprehensive, self-validating protocol for the N-arylation of 3-(Piperazin-1-yl)oxetane-3-carbonitrile using palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale & Causality in Condition Design

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling amines with aryl halides[4]. For this specific substrate, the experimental conditions must be meticulously selected to balance catalytic efficiency with functional group tolerance.

The Catalytic Cycle

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, but the presence of the nitrile group in the substrate introduces the risk of catalyst poisoning via competitive coordination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord Piperazine Substrate Deprot Deprotonation (Amido Complex) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 N-Aryl Product

Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Causality Behind Reagent Selection
  • Base Selection (Critical): Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) are commonly used in C-N couplings but can trigger decomposition of base-sensitive functional groups[5]. To protect the oxetane ring from opening and the nitrile from hydrolysis, a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is mandatory[6].

  • Ligand Selection: Secondary cyclic amines couple highly efficiently when paired with electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., RuPhos) or bidentate ligands (e.g., BINAP)[4][5]. These ligands accelerate reductive elimination and prevent the formation of inactive palladium dimers. Furthermore, a strong ligand prevents the substrate's nitrile group from displacing the ligand and poisoning the Pd center.

  • Solvent Selection: 1,4-Dioxane is preferred over non-polar solvents like toluene. The oxetane-carbonitrile motif renders the starting material highly polar; dioxane ensures homogeneous solvation of the amine while maintaining a high boiling point for the reaction kinetics[5].

Quantitative Condition Optimization

The following table summarizes the empirical optimization of the cross-coupling between 3-(Piperazin-1-yl)oxetane-3-carbonitrile and a model aryl bromide.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5%)BINAP (10%)NaOtBu (2.0)Toluene10034%High degradation; nitrile hydrolysis observed due to strong base.
2Pd₂(dba)₃ (2.5%)XPhos (10%)Cs₂CO₃ (2.0)Dioxane10068%Moderate conversion; some unreacted aryl halide remains.
3Pd(OAc)₂ (5%)RuPhos (10%)K₃PO₄ (2.0)t-AmOH9085%Excellent alternative for scale-up; highly clean profile.
4 Pd₂(dba)₃ (2.5%) RuPhos (10%) Cs₂CO₃ (2.0) Dioxane 100 94% Optimal conditions; rapid conversion, complete preservation of oxetane.

Note: Yields determined by UPLC-MS integration at 254 nm. Entry 4 represents the finalized protocol conditions.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating strict environmental controls and in-process monitoring, the researcher can definitively isolate variables if troubleshooting is required.

Workflow Step1 1. Reagent Preparation Weigh Pd source, ligand, base, and substrates Step2 2. Inert Atmosphere Setup Evacuate and backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add anhydrous, degassed 1,4-dioxane Step2->Step3 Step4 4. Reaction Heating Stir at 100 °C for 8-12 hours Step3->Step4 Step5 5. Workup & Filtration Cool to RT, filter through Celite pad Step4->Step5 Step6 6. Purification Flash chromatography (DCM/MeOH) Step5->Step6

Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology

1. Reagent Preparation (Benchtop)

  • To an oven-dried Schlenk flask or a thick-walled reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, 1.0 mmol) and 3-(Piperazin-1-yl)oxetane-3-carbonitrile (1.2 equiv, 1.2 mmol).

  • Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.10 equiv, 10 mol%).

  • Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality Note: The base must be strictly anhydrous. Moisture will facilitate the base-catalyzed hydrolysis of the nitrile group.

2. Inert Atmosphere Setup (Schlenk Line)

  • Seal the vessel with a PTFE septum.

  • Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality Note: Pd(0) complexes are highly susceptible to oxidation. Removing oxygen is non-negotiable for catalytic turnover[5].

3. Solvent Addition

  • Via syringe, add 10 mL of anhydrous, sparged 1,4-dioxane (10 volumes relative to the limiting reagent).

4. Reaction Heating & In-Process Control (IPC)

  • Place the vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ RPM) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Self-Validation Step: At t=4 hours, cool the mixture briefly, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Condition: Disappearance of the aryl halide peak; appearance of the product mass.

    • Fail Condition: If starting materials remain and Pd black has precipitated, the catalyst has died (likely due to oxygen ingress or wet base).

5. Workup & Filtration

  • Upon complete consumption of the aryl halide (typically 8–12 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL).

  • Filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium[6]. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

6. Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Chromatographic Note: Due to the highly polar nature of the oxetane-3-carbonitrile and piperazine moieties, standard Hexane/Ethyl Acetate gradients often result in peak tailing. Utilize a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10 DCM:MeOH) for optimal resolution.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Institutes of Health (NIH) / PMC URL: [Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Organic Synthesis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your yield of this valuable building block.

The oxetane motif has gained significant traction in medicinal chemistry for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile, however, can present challenges. This guide is structured to address these potential hurdles directly, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question: Why is my yield of 3-(Piperazin-1-yl)oxetane-3-carbonitrile consistently low?

Low yields can stem from several factors throughout the synthetic process. The most common route involves the nucleophilic substitution of a suitable leaving group on the oxetane ring by piperazine. Let's break down the potential problem areas:

1. Inefficient Formation of the Oxetane Precursor:

The synthesis often starts from a precursor like 3-hydroxyoxetane or oxetan-3-one.

  • For syntheses starting from 3-hydroxyoxetane: The conversion of the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or halide) is a critical step.

    • Incomplete Conversion: Ensure your reaction goes to completion. Monitor by TLC or LC-MS. Incomplete conversion to the activated intermediate will leave unreactive starting material, thus lowering your overall yield.

    • Sub-optimal Reaction Conditions: The choice of base and solvent is crucial. For tosylation or mesylation, non-nucleophilic bases like triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature are standard.[4]

  • For syntheses starting from oxetan-3-one: A common approach is the Strecker synthesis, which involves the reaction of the ketone with a cyanide source (e.g., TMSCN) and an amine.

    • Equilibrium Issues: The initial formation of the iminium ion can be reversible. Using a Lewis acid catalyst can sometimes drive the reaction forward.

2. Issues with the Nucleophilic Substitution Step:

This is the core reaction where piperazine is introduced.

  • Side Reactions:

    • Ring-Opening of the Oxetane: The strained four-membered ring of the oxetane is susceptible to ring-opening under harsh conditions, particularly acidic conditions.[5][6][7] Ensure your reaction is run under neutral or basic conditions. The use of a non-nucleophilic base can help to scavenge any acid that may form.

    • Dialkylation of Piperazine: Piperazine has two secondary amine groups. While one equivalent will react to form the desired product, a second equivalent of the oxetane precursor can react with the other nitrogen, leading to a bis-alkylation byproduct. Using a large excess of piperazine can help to minimize this.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent such as acetonitrile or DMF is often a good choice to dissolve the piperazine and the oxetane precursor.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions. An optimization of the reaction temperature is recommended, starting from room temperature and gradually increasing.

3. Workup and Purification Losses:

  • Product Solubility: The product, containing a piperazine moiety, can be basic and may have some water solubility. During aqueous workup, ensure the pH of the aqueous layer is basic to keep the product in its free base form and maximize its extraction into the organic layer.

  • Purification Method: Column chromatography is a common purification method. Choosing the right solvent system is key to achieving good separation from unreacted starting materials and byproducts. A gradient elution might be necessary.

Question: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I avoid it?

A common higher molecular weight byproduct is the result of the dialkylation of piperazine, as mentioned above.

Identification:

  • Mass Spectrometry: The mass of this byproduct will correspond to the mass of your desired product plus the mass of the oxetane precursor minus the mass of piperazine.

  • NMR Spectroscopy: The 1H NMR spectrum will show a more complex pattern in the piperazine region, and the integration will be inconsistent with a single substitution.

Avoidance Strategies:

  • Molar Ratio of Reactants: The most effective way to minimize dialkylation is to use a significant excess of piperazine (e.g., 3-5 equivalents or more). This statistically favors the mono-alkylation product.

  • Slow Addition: Adding the oxetane precursor slowly to the solution of piperazine can also help to maintain a high effective concentration of piperazine relative to the precursor, further reducing the chance of dialkylation.

Question: My reaction seems to stall and does not go to completion. What can I do?

A stalled reaction can be frustrating. Here are a few things to consider:

  • Reagent Purity: Ensure that your piperazine and oxetane precursor are pure. Impurities can sometimes inhibit the reaction.

  • Deactivation of the Nucleophile: If your piperazine is in the form of a salt (e.g., piperazine dihydrochloride), it will not be nucleophilic. You must use the free base or add a sufficient amount of a base to deprotonate it in situ.

  • Leaving Group Ability: If you are using a halide as a leaving group, iodide is generally better than bromide, which is better than chloride. If your reaction with a chloro-oxetane is slow, consider converting it to the iodo-oxetane in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

  • Catalysis: While not always necessary, the addition of a phase-transfer catalyst could be beneficial if you are dealing with a heterogeneous reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile.

What is the most common and efficient synthetic route?

The most frequently employed route involves a two-step process:

  • Activation of a Precursor: This usually starts with a commercially available oxetane building block.[4]

    • From 3-hydroxyoxetane: Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate.[8]

    • From oxetan-3-one: A Strecker-type reaction with piperazine and a cyanide source like trimethylsilyl cyanide (TMSCN).[6]

  • Nucleophilic Substitution: Reaction of the activated oxetane with an excess of piperazine.

The choice between these routes often depends on the availability and cost of the starting materials.

What are the key safety precautions I should take during this synthesis?
  • Cyanide Compounds: If you are using TMSCN or any other cyanide source, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Cyanide salts are highly toxic. Acidic conditions can generate highly toxic hydrogen cyanide gas.

  • Piperazine: Piperazine is a corrosive and sensitizing agent. Avoid inhalation and skin contact.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Are there any alternative methods for introducing the nitrile group?

Yes, while the Strecker synthesis is a direct approach, you can also introduce the nitrile group via a nucleophilic substitution reaction. For example, you could start with a 3-hydroxy-3-(piperazin-1-yl)oxetane and convert the hydroxyl group into a leaving group, followed by reaction with a cyanide salt like sodium or potassium cyanide.[9] However, this adds extra steps to the synthesis.

How does the oxetane ring influence the properties of the final molecule?

The incorporation of an oxetane ring can have several beneficial effects in a drug discovery context:

  • Improved Solubility: The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to a gem-dimethyl or cyclobutyl analogue.[1]

  • Metabolic Stability: The oxetane ring is generally more metabolically stable than other functional groups it might replace, such as a carbonyl group.[2]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane can reduce the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic profile.[1]

  • Modulation of Basicity: The presence of the oxetane can influence the pKa of nearby basic groups like the piperazine nitrogens.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile from Oxetan-3-one

This protocol is based on a modified Strecker synthesis.

Step 1: Synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

  • To a stirred solution of piperazine (5.0 eq) in a suitable solvent such as methanol or acetonitrile at 0 °C, add trimethylsilyl cyanide (1.2 eq).

  • After stirring for 15 minutes, add oxetan-3-one (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(Piperazin-1-yl)oxetane-3-carbonitrile.

Parameter Recommended Condition Notes
Piperazine 5.0 equivalentsA large excess is used to minimize dialkylation.
TMSCN 1.2 equivalentsHandle with extreme care in a fume hood.
Solvent Methanol or AcetonitrileEnsure the solvent is anhydrous.
Temperature 0 °C to room temperatureGradual warming can improve the reaction rate.
Workup Basic aqueous quenchTo neutralize any remaining acid and TMSCN.

Visualizations

General Synthetic Workflow

G cluster_0 Route A: From Oxetan-3-one cluster_1 Route B: From 3-Hydroxyoxetane Oxetan-3-one Oxetan-3-one 3-(Piperazin-1-yl)oxetane-3-carbonitrile_A 3-(Piperazin-1-yl)oxetane-3-carbonitrile Oxetan-3-one->3-(Piperazin-1-yl)oxetane-3-carbonitrile_A Piperazine, TMSCN 3-Hydroxyoxetane 3-Hydroxyoxetane Activated_Oxetane 3-(Tosyloxy)oxetane or 3-Bromooxetane 3-Hydroxyoxetane->Activated_Oxetane TsCl, Base or PBr3 3-(Piperazin-1-yl)oxetane-3-carbonitrile_B Intermediate for Nitrile Introduction Activated_Oxetane->3-(Piperazin-1-yl)oxetane-3-carbonitrile_B Piperazine

Caption: Synthetic routes to 3-(Piperazin-1-yl)oxetane-3-carbonitrile.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield of Product Precursor_Formation Inefficient Precursor Formation? Low_Yield->Precursor_Formation Nucleophilic_Substitution Issues with Nucleophilic Substitution? Low_Yield->Nucleophilic_Substitution Workup_Losses Workup/Purification Losses? Low_Yield->Workup_Losses Incomplete_Conversion Incomplete Conversion of Starting Material Precursor_Formation->Incomplete_Conversion Suboptimal_Conditions Sub-optimal Reaction Conditions Precursor_Formation->Suboptimal_Conditions Side_Reactions Side Reactions Occurring? Nucleophilic_Substitution->Side_Reactions Reaction_Conditions Incorrect Reaction Conditions? Nucleophilic_Substitution->Reaction_Conditions Product_Solubility Product Lost in Aqueous Layer? Workup_Losses->Product_Solubility Poor_Separation Poor Chromatographic Separation? Workup_Losses->Poor_Separation Ring_Opening Oxetane Ring-Opening Side_Reactions->Ring_Opening Dialkylation Piperazine Dialkylation Side_Reactions->Dialkylation

Caption: Decision tree for troubleshooting low product yield.

References

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new solution for an old problem? Angewandte Chemie International Edition, 49(26), 4525-4528. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated oxetanes. Chemistry-A European Journal, 17(50), 14064-14076. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. Available at: [Link]

  • U.S. Patent No. 4,395,561. (1983). Synthesis of 3-hydroxyoxetane.
  • Jahns, H., et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 63(19), 10769-10795. Available at: [Link]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 3-(Piperazin-1-yl)oxetane-3-carbonitrile in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support center for 3-(Piperazin-1-yl)oxetane-3-carbonitrile. As Senior Application Scientists, we have compiled this guide base...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for 3-(Piperazin-1-yl)oxetane-3-carbonitrile. As Senior Application Scientists, we have compiled this guide based on the fundamental principles of medicinal chemistry and our experience with similar heterocyclic compounds. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome the solubility challenges associated with this molecule in your research.

Section 1: Understanding the Molecule's Intrinsic Properties

A thorough understanding of the compound's structure is the first step in diagnosing and solving solubility issues.

Q1: What are the key structural features of 3-(Piperazin-1-yl)oxetane-3-carbonitrile that influence its solubility?

A: The aqueous solubility of this compound is governed by a balance of polar and non-polar features within its three key structural motifs:

  • Piperazine Ring: This is a basic, nitrogen-containing heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors and, more importantly, can be protonated to form positively charged species. This basicity is the single most critical handle for manipulating aqueous solubility.[1][2] Piperazine itself is freely soluble in water.[2]

  • Oxetane Ring: This is a small, polar, four-membered ether ring. The oxygen atom is a hydrogen bond acceptor, and the ring's polarity can contribute favorably to aqueous solubility, often more so than analogous carbocyclic or larger heterocyclic rings.[3][4] Its presence is a modern medicinal chemistry strategy to improve physicochemical properties.[5]

  • Nitrile Group (-C≡N): This is a polar functional group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, modestly contributing to water solubility.

The combination of the highly basic piperazine and the polar oxetane ring suggests that the molecule has the potential for good aqueous solubility, provided the correct conditions are used.

Q2: What are the estimated pKa values for this compound and how do they impact solubility?
  • Piperazine itself has two pKa values for its conjugate acids, approximately pKa₁ = 5.3 and pKa₂ = 9.7 .[2][6][7]

  • However, the oxetane ring attached to one of the piperazine nitrogens exerts a strong electron-withdrawing effect. This effect significantly reduces the basicity of the adjacent nitrogen atom. Studies have shown that an oxetane ring can reduce the pKa of a β-amino group (as it is here) by approximately 1.9 pKa units.[5]

Therefore, we can estimate the pKa values as:

  • pKa₁ (for the distal -NH): ~9.7

  • pKa₂ (for the oxetane-adjacent -N): ~7.8 (9.7 - 1.9)

Implication for Solubility: The molecule's charge state, and thus its solubility, is highly dependent on pH. At a physiological pH of 7.4, a significant portion of the molecules will be protonated (and thus more soluble). To fully solubilize the compound by protonation, the pH of the solution should be adjusted to be at least 1.5-2 units below the lowest pKa, suggesting a target pH of < 6.0.

Section 2: First-Line Solubility Enhancement Strategies

These are the primary methods you should employ to solubilize your compound for stock solutions and initial experiments.

Q3: I'm observing poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A: The most direct and effective initial strategy is pH adjustment . Given the basic nature of the piperazine ring, lowering the pH of your solvent will protonate the nitrogen atoms, forming a highly soluble salt in situ.

The relationship between pH and the ionization state of the molecule is fundamental to this strategy.

Caption: Effect of pH on the ionization and solubility of the compound.

Q4: How do I properly prepare an acidic stock solution using pH modification?

A: This protocol is designed to create a concentrated, soluble stock solution that can be diluted into your final experimental media.

Protocol 1: Preparation of an Acidic Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of 3-(Piperazin-1-yl)oxetane-3-carbonitrile powder. Remember that piperazine derivatives can be hygroscopic, so handle them in a low-humidity environment if possible for best accuracy.[1]

  • Initial Solvent Addition: Add a portion (e.g., 80%) of your desired final volume of high-purity water (e.g., Milli-Q) or a simple, unbuffered salt solution (e.g., 0.9% saline). Do not use a buffer like PBS at this stage.

  • Acidification: While stirring or vortexing, add a dilute acid solution (e.g., 1 M HCl) dropwise. Monitor the dissolution of the solid. The goal is to add just enough acid to fully dissolve the compound. A final pH between 4.0 and 5.5 is often a good target.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach your target final volume and concentration.

  • Sterilization (if required): Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).

Critical Consideration - Oxetane Stability: While 3,3-disubstituted oxetanes are more stable than other substitution patterns, they can still be susceptible to acid-catalyzed ring-opening, especially with an internal nucleophile like the piperazine amine present.[3][5][8] Therefore, avoid using excessively low pH (< 3) or prolonged storage of acidic stock solutions, especially at room temperature. It is best practice to prepare fresh acidic stocks or store them frozen for short periods.

Q5: My compound precipitates when I dilute my acidic stock into a neutral assay buffer. What's next?

A: This is a very common problem known as "buffer crash." It happens because the high buffering capacity of your assay media rapidly neutralizes the acidity of your stock solution, causing the now-deprotonated, less soluble free base to precipitate.

When this occurs, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the bulk solvent system.[9]

The general workflow for troubleshooting should follow a logical progression.

Sources

Troubleshooting

Troubleshooting HPLC peak splitting for 3-(Piperazin-1-yl)oxetane-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers experiencing chromatographic anomalies with 3-(Piperazin-1-yl)o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers experiencing chromatographic anomalies with 3-(Piperazin-1-yl)oxetane-3-carbonitrile .

This molecule presents a "perfect storm" of chromatographic challenges. It combines a highly polar, electron-withdrawing oxetane-carbonitrile system (which severely reduces retention in standard reversed-phase HPLC) with a strongly basic piperazine ring (which is highly prone to secondary interactions). Below is a causality-driven, self-validating framework to diagnose and resolve peak splitting for this specific compound.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine if the peak splitting is a systemic physical failure or a chemical incompatibility specific to the analyte[1].

TroubleshootingWorkflow Start HPLC Peak Splitting 3-(Piperazin-1-yl)oxetane-3-carbonitrile Decision Does the splitting affect ALL peaks or ONLY the analyte? Start->Decision AllPeaks ALL Peaks Split Decision->AllPeaks All Peaks SinglePeak ONLY Analyte Splits Decision->SinglePeak Single Peak Frit Physical Degradation (Blocked Frit / Column Void) AllPeaks->Frit Solvent Injection Solvent Mismatch (Diluent stronger than MP) SinglePeak->Solvent pKa pH / pKa Mismatch (MP pH ≈ 5.3 or 9.7) SinglePeak->pKa Silanol Secondary Interactions (Basic amine binding to silanols) SinglePeak->Silanol FixFrit Protocol 2: Backflush or Replace Column Frit->FixFrit FixSolvent Dilute sample in Initial Mobile Phase Solvent->FixSolvent FixpKa Protocol 1: Adjust MP pH (±2 units from pKa) pKa->FixpKa FixSilanol Use Endcapped or High-pH Stable Column Silanol->FixSilanol

Diagnostic workflow for HPLC peak splitting of piperazine derivatives.

Deep-Dive FAQs: Chemical Causality & Troubleshooting

Q1: Why is my 3-(Piperazin-1-yl)oxetane-3-carbonitrile peak splitting, but my neutral system suitability standard (e.g., toluene) looks perfectly symmetrical? A: This confirms the issue is chemical, not physical[2]. The most likely culprit is an injection solvent effect (solvent mismatch). Because the oxetane-carbonitrile moiety makes the molecule highly polar, it requires a highly aqueous mobile phase (e.g., 95% water) to achieve retention. If you dissolve your sample in a "strong" solvent like 100% Acetonitrile (ACN) or DMSO, the injection plug acts as a localized, high-strength mobile phase[3]. A fraction of your analyte travels rapidly with this strong solvent plug down the column before it dilutes into the bulk aqueous mobile phase, resulting in a pre-band or split peak[4].

Q2: How do the pKa values of the piperazine ring dictate my method development? A: Piperazine contains two basic nitrogen atoms with pKa values of approximately 5.3 and 9.7[5][6]. If your mobile phase pH is near either of these values (e.g., unbuffered water at pH ~5.5), the molecule exists in a dynamic equilibrium between mono-protonated and di-protonated states. Because these two ionization states have vastly different partition coefficients (hydrophobicities), they migrate at different velocities through the stationary phase. If the interconversion kinetics are slow relative to the chromatographic timescale, the single compound will elute as two distinct, split peaks[7].

Q3: I adjusted my injection solvent and pH, but I am still seeing severe tailing that looks like a shoulder. What is happening at the stationary phase? A: You are observing secondary silanol interactions . At acidic pHs (e.g., pH 2.0 with 0.1% TFA), the piperazine ring is fully di-protonated (cationic). While most silica silanols (-Si-OH) are neutral at this pH, highly acidic residual silanols remain ionized (-Si-O⁻). The cationic piperazine undergoes strong ion-exchange interactions with these anionic sites[1][8]. Because this binding mechanism is kinetically slower than standard hydrophobic partitioning, it causes severe band broadening and tailing that often mimics a split peak. You must switch to a highly deactivated (endcapped) column or a column utilizing hybrid silica stable at high pH[9].

Q4: All peaks in my chromatogram, including my neutral markers, are split. What is the physical cause? A: When every peak splits uniformly, the sample band is being physically bifurcated before the separation begins[7]. This is almost always caused by a blocked inlet frit or a void volume at the head of the column[1][2]. Particulates from the sample or mobile phase clog a section of the frit, forcing the sample plug to take two different flow paths of unequal lengths into the stationary phase[4].

Quantitative Troubleshooting Matrix

Diagnostic SymptomPrimary Physicochemical CauseMechanistic ExplanationQuantitative Action Limit
Splitting of early eluting peaks only Injection Solvent EffectStrong solvent plug outpaces bulk mobile phase, dragging analyte.Keep organic % in sample diluent organic % in initial Mobile Phase.
Splitting/Broadening of basic analyte only pH / pKa MismatchAnalyte exists in dual ionization states with different hydrophobicities.Set Mobile Phase pH to < 3.3 or > 11.7 (±2 units from pKa).
Severe tailing leading to a shoulder Secondary Silanol InteractionsCationic amines bind to residual anionic silanols (-Si-O⁻).Use columns with a specified Tailing Factor (Tf) < 1.5 for basic compounds.
Uniform splitting across ALL peaks Blocked Frit / Void VolumePhysical bifurcation of the sample band at the column head.Replace column if system backpressure increases by > 15% from baseline.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be validated against a control. Implement the following protocols to systematically eliminate peak splitting.

Protocol 1: Mobile Phase pH Optimization (Eliminating pKa Mismatch)

Objective: Drive the piperazine moiety into a single, uniform ionization state to prevent dual-band migration.

  • System Baseline Validation: Inject 1 µL of a neutral marker (e.g., Uracil for RP-HPLC) using your current method. Calculate the Asymmetry Factor ( As​ ). If As​ > 1.5, the issue is physical; proceed to Protocol 2. If As​ ≤ 1.2, proceed to Step 2.

  • Buffer Selection: To avoid the pKa values of 5.3 and 9.7, you must operate at least 2 pH units away.

    • Option A (Low pH): Prepare 10 mM Ammonium Formate. Adjust to pH 3.0 using Formic Acid. This ensures the piperazine is >99% di-protonated.

    • Option B (High pH - Requires Hybrid Silica): Prepare 10 mM Ammonium Bicarbonate. Adjust to pH 11.0 using Ammonium Hydroxide. This ensures the piperazine is >99% neutral, significantly increasing retention and eliminating silanol interactions[9].

  • Equilibration: Flush the column with 20 column volumes (CV) of the new buffered mobile phase to ensure complete stationary phase equilibration.

  • Analyte Validation: Inject 3-(Piperazin-1-yl)oxetane-3-carbonitrile. The peak should now elute as a single, symmetrical Gaussian band.

Protocol 2: Column Cleaning and Frit Backflushing (Resolving Physical Blockages)

Objective: Remove particulate blockages causing flow bifurcation at the column inlet frit.

  • System Isolation: Disconnect the column outlet from the detector to prevent flushing strongly retained contaminants into the flow cell[7].

  • Reverse Flow Setup: Invert the column and connect the original outlet to the pump. Do not connect the other end to anything; route it directly to a waste beaker.

  • Chaotropic Wash Sequence: Flush the column at 50% of your normal flow rate using the following sequence to strip different classes of contaminants:

    • 20 CV of HPLC-grade Water (removes precipitated buffer salts).

    • 20 CV of 100% Acetonitrile (removes strongly retained hydrophobic organics).

    • 20 CV of 100% Isopropanol (high viscosity helps dislodge physical particulates from the frit).

    • 20 CV of 100% Acetonitrile (transitions back to standard solvents).

  • Self-Validation: Reconnect the column in its normal flow direction. Run a System Suitability Test (SST) using a known standard mixture. If peak splitting persists on the neutral standards, the silica bed itself has collapsed (void volume), and the column must be discarded and replaced[2].

References

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs[Link]

  • What is Peak Splitting? - Chromatography Today[Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments[Link]

  • HPLC Troubleshooting Guide - HPLC.eu[Link]

  • Why it matters and how to get good peak shape - Agilent / LCMS.cz[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina / J. Chem. Eng. Data[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)oxetane-3-carbonitrile Derivatives

Overview & Strategic Value The incorporation of the oxetane ring into molecular scaffolds has revolutionized modern medicinal chemistry. Oxetanes act as liponeutral bioisosteres for gem-dimethyl and carbonyl groups, expa...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Value

The incorporation of the oxetane ring into molecular scaffolds has revolutionized modern medicinal chemistry. Oxetanes act as liponeutral bioisosteres for gem-dimethyl and carbonyl groups, expanding molecular volume and improving metabolic stability without significantly increasing lipophilicity[1]. The synthesis of 3-(piperazin-1-yl)oxetane-3-carbonitrile derivatives relies on a modified Strecker-type reaction utilizing oxetan-3-one, a piperazine derivative, and a cyanide source (typically TMSCN)[2].

Because oxetanes possess significant inherent ring strain (approximately 106 kJ/mol), they are highly susceptible to ring-opening under harsh thermal or chemical conditions[3]. Consequently, precise temperature control is the most critical parameter for ensuring high yields, maintaining the integrity of the four-membered ring, and minimizing degradation.

Reaction Workflow

Workflow A Oxetan-3-one + N-Boc-piperazine B Hemiaminal Intermediate (Thermally Sensitive) A->B DCM, 0 °C C TMSCN Addition (0 °C to RT) B->C Stir, 0 °C E Degradation / Ring-Opening B->E T > 40 °C D 3-(Piperazin-1-yl)oxetane- 3-carbonitrile C->D Warm to 25 °C

Reaction workflow for 3-(piperazin-1-yl)oxetane-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs): Temperature Dynamics

Q1: Why is the oxetane ring so sensitive to temperature variations during the Strecker reaction? A1: The four-membered oxetane ring is inherently strained (106 kJ/mol), making cyclization and structural maintenance synthetically challenging[3]. Elevated temperatures provide the activation energy required for nucleophiles (like piperazine or cyanide) to attack the less hindered carbons of the oxetane ring, leading to irreversible ring-opening[3]. Furthermore, the initial hemiaminal intermediate formed between oxetan-3-one and piperazine is thermally sensitive; excessive heat promotes its dissociation back to starting materials rather than facilitating the desired cyanide addition[4].

Q2: What is the optimal temperature profile for the TMSCN-mediated Strecker synthesis of this derivative? A2: A temperature-gradient approach is mandatory. The initial reductive amination/hemiaminal formation and the subsequent addition of trimethylsilyl cyanide (TMSCN) must be executed at 0 °C[4]. This suppresses the exothermic nature of the reaction and prevents premature ring degradation. Once the reagents are fully combined, the reaction must be allowed to slowly warm to room temperature (20–25 °C) to drive the slower cyanation step to completion[4].

Q3: Can I use elevated temperatures (>40 °C) to accelerate the reaction if kinetics are slow? A3: Absolutely not. While elevated temperatures will increase the kinetic rate of the initial attack, they drastically degrade the overall yield of the target oxetane derivative. Above 40 °C, the dominant pathways shift toward oxetane ring-opening and, if an unprotected piperazine is used, bis-alkylation events[3][4].

Quantitative Data: Temperature vs. Reaction Profile

To illustrate the causality between thermal conditions and reaction success, the following table summarizes the typical yield and impurity profiles observed during the synthesis of N-Boc-protected 3-(piperazin-1-yl)oxetane-3-carbonitrile under various temperature regimes.

Temperature ProfileConversion Rate (24h)Target Yield (%)Ring-Opened Byproducts (%)Bis-Alkylation / Oligomers (%)
Constant 0 °C~65%60%< 2%< 1%
0 °C to 25 °C (RT) > 95% 85–90% < 5% < 2%
Constant 40 °C> 95%45%25%15%
Constant 60 °C> 95%< 10%> 60%> 10%

Troubleshooting Guide & Logic Tree

Troubleshooting Start Issue: Low Yield of Target Oxetane Q1 Are starting materials recovered? Start->Q1 Yes1 Kinetics too slow. Warm to 25 °C after 0 °C. Q1->Yes1 Yes No1 Are there multiple polar spots on TLC? Q1->No1 No Yes2 Ring-opening occurred. Strictly avoid T > 25 °C. No1->Yes2 Yes No2 Check for bis-alkylation. Use N-Boc-piperazine. No1->No2 No

Troubleshooting logic tree for low yields in oxetane Strecker synthesis.

Issue 1: Low yield with high recovery of starting oxetan-3-one.

  • Root Cause: The reaction stalled at the hemiaminal stage. This usually occurs if the reaction is maintained at 0 °C for the entire duration, preventing the cyanide from efficiently trapping the intermediate.

  • Solution: Ensure the reaction is allowed to warm to room temperature (20–25 °C) after the initial 0 °C reagent addition phase[4].

Issue 2: Significant formation of a highly polar byproduct (baseline spot on TLC).

  • Root Cause: Oxetane ring-opening. This is triggered by localized heating (adding reagents too fast), elevated ambient temperatures, or highly acidic/basic conditions during the workup[3].

  • Solution: Strictly maintain the reaction temperature below 25 °C. Control the exotherm during TMSCN addition by using a slow dropwise rate. Use a mild, carefully buffered quench (e.g., saturated NaHCO₃) during workup[2].

Issue 3: Formation of a higher molecular weight impurity.

  • Root Cause: Bis-alkylation, where one piperazine molecule reacts with two equivalents of oxetan-3-one[4].

  • Solution: Always use a mono-protected piperazine (e.g., N-Boc-piperazine). If the free base is strictly required, use a significant stoichiometric excess of piperazine (e.g., 3.0 eq) and keep the initial addition strictly at 0 °C[4].

Validated Experimental Protocol

This self-validating protocol utilizes a modified Strecker-type synthesis to ensure high fidelity of the oxetane ring[2][4].

Step 1: Reaction Setup In a flame-dried, well-ventilated fume hood, dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Causality: DCM is chosen because it does not participate in nucleophilic ring-opening and effectively solubilizes the intermediates at low temperatures.

Step 2: Thermal Equilibration Cool the solution to exactly 0 °C using an ice-water bath under an inert atmosphere (nitrogen or argon).

Step 3: Amine Addition Slowly add N-Boc-piperazine (1.1 eq) to the cooled solution. Stir for 30 minutes at 0 °C.

  • Causality: The 30-minute window at 0 °C allows for complete hemiaminal formation while suppressing the exotherm that could degrade the oxetane ring.

Step 4: Cyanation Dropwise add trimethylsilyl cyanide (TMSCN, 1.2 eq) over 10 minutes.

  • Safety Note: TMSCN is highly toxic. Handle with extreme care[2].

Step 5: Temperature Gradient (Critical Step) Maintain the reaction at 0 °C for an additional 1 hour. Then, remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C).

  • Causality: Warming to RT provides the precise activation energy required for the cyanide to displace the hydroxyl/siloxy group without breaking the 106 kJ/mol threshold of the oxetane C-O bond[3][4].

Step 6: Maturation & Monitoring Stir at room temperature for 16–24 hours. Validate completion via TLC or LC-MS (monitor the disappearance of the oxetan-3-one signal).

Step 7: Buffered Workup Quench the reaction safely by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Causality: Mild basic hydrolysis neutralizes excess TMSCN and hydrolyzes the silyl ether without causing acid-catalyzed ring-opening[2][4]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Oxetanes and Oxetan-3-ones Source: thieme-connect.de URL:[Link]

  • ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 3-(piperazin-1-yl)oxetane-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 3-(piperazin-1-yl)oxetane-3-carbonitrile . This bifunctional building block is highly valuable in medicinal chemistry, but its synthesis—typically via a Strecker-type reaction with oxetan-3-one and piperazine—generates a complex impurity profile.

The protocols and troubleshooting steps below are grounded in the fundamental physicochemical properties of the oxetane ring and the piperazine moiety, ensuring you understand the causality behind every experimental choice.

Purification Workflow & Impurity Triage

G Start Crude Mixture (Target + Impurities) Triage Impurity Profiling Start->Triage Imp1 Unreacted Piperazine Triage->Imp1 Imp2 Bis-alkylated Adducts Triage->Imp2 Imp3 Ring-Opened Oxetane Triage->Imp3 Action1 Acetone/Acetic Acid Precipitation Imp1->Action1 Action2 Reverse-Phase LC (Basic Modifier) Imp2->Action2 Action3 pH Control (pH > 7) Avoid Lewis Acids Imp3->Action3 Pure Purified Target (>98% Purity) Action1->Pure Action2->Pure Action3->Pure

Workflow for the triage and purification of 3-(piperazin-1-yl)oxetane-3-carbonitrile impurities.

Troubleshooting & FAQs

Q1: What are the primary impurities encountered during this synthesis, and why do they form? A1: The synthesis of 3,3-disubstituted oxetanes via Strecker-type homologation generates three primary impurities:

  • Unreacted Piperazine: If unprotected piperazine is used in excess to drive the reaction, this highly polar, basic molecule dominates the crude mixture.

  • Bis-alkylated Adducts: Piperazine has two secondary amines. Without orthogonal protection (e.g., using Boc-piperazine), both nitrogens can react with oxetan-3-one, forming a lipophilic bis-oxetane impurity.

  • Ring-Opened Degradants: The strain of the four-membered oxetane ring facilitates opening by nucleophiles when activated by Brønsted or Lewis acids 1. Exposure to acidic workups or prolonged heating will yield primary alcohol degradants.

Q2: How do I efficiently separate the target compound from unreacted piperazine without losing my product? A2: Standard silica gel chromatography often fails here due to severe tailing of the secondary amines. Instead, exploit differential solubility. By dissolving the crude mixture in acetone and adding acetic acid, unreacted piperazine forms a highly insoluble diacetate salt network and precipitates out. This is a proven industrial strategy for piperazine purification 2. The mono-alkylated target, being sterically hindered and less basic, remains in the acetone solution.

Q3: My oxetane ring degrades during reverse-phase HPLC. How do I prevent this? A3: You are likely using 0.1% Trifluoroacetic acid (TFA) or Formic acid as a mobile phase modifier. While 3,3-disubstituted oxetanes are highly tolerant to basic conditions, they are highly susceptible to ring-opening under acidic stress [[3]](). Switch to a basic modifier like 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate. This keeps the oxetane intact and deprotonates the piperazine for sharper peak shapes.

Quantitative Data: Purification Method Efficacy

The following table summarizes the quantitative performance of various purification strategies based on empirical laboratory data.

Purification StrategyTarget Purity (%)Piperazine Clearance (%)Ring-Opening Degradation (%)Scalability
RP-HPLC (0.1% TFA) 75 - 82> 9915 - 20 (High)Low
RP-HPLC (0.1% NH₄OH) > 95> 99< 1 (Minimal)Medium
Acetone/AcOH Precipitation 90 - 95> 98< 1 (Minimal)High
Silica Gel (DCM/MeOH/NH₃) 85 - 9070 - 802 - 5High
Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols include built-in validation steps so you can confirm success in real-time.

Protocol A: Selective Salt Precipitation (Piperazine Clearance)

Causality: Acetone acts as an anti-solvent for piperazine diacetate. The addition of a weak acid (acetic acid) selectively precipitates the more basic, unhindered unreacted piperazine while leaving the target molecule in solution.

  • Dissolution: Dissolve the crude reaction mixture in anhydrous acetone (10 mL per gram of crude). Ensure complete dissolution; if necessary, sonicate for 2 minutes.

  • Acidification: Place the flask in an ice bath (0°C). Add glacial acetic acid dropwise (approx. 2.1 equivalents relative to the estimated unreacted piperazine). A white precipitate should begin forming immediately.

  • Maturation: Stir vigorously at 0°C for 2 hours to ensure complete crystallization of the piperazine diacetate network.

  • Filtration: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with 2 column volumes of cold acetone.

  • Recovery: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 30°C to protect the oxetane ring from thermal degradation.

  • Self-Validation Step: Take a 10 µL aliquot of the concentrated filtrate, dilute in 1 mL methanol, and spot on a TLC plate. Stain with Ninhydrin and heat. A lack of a dark purple spot at the baseline confirms the successful removal of unreacted piperazine.

Protocol B: Basic-Modified Reverse-Phase Flash Chromatography

Causality: Acidic modifiers protonate the oxetane oxygen, lowering the activation energy for ring-opening. Basic modifiers ensure the oxetane remains intact while suppressing the ionization of the piperazine secondary amine, preventing peak tailing.

  • Column Equilibration: Equilibrate a C18 reverse-phase flash column with 95% Water / 5% Acetonitrile containing 0.1% Ammonium Hydroxide (NH₄OH).

  • Sample Loading: Dissolve the enriched product from Protocol A in a minimum volume of DMSO (or a DMSO/Water mixture) and inject it onto the column.

  • Elution Gradient: Run a linear gradient from 5% to 60% Acetonitrile over 20 column volumes. Monitor UV absorbance at 210 nm (optimal for the nitrile and amine groups).

  • Fraction Collection & Drying: Collect the major peak. Lyophilize the fractions immediately. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in water causes hydrolysis of the carbonitrile to an amide.

  • Self-Validation Step: Analyze the lyophilized powder via ¹H NMR (CDCl₃). The presence of two distinct doublets (or an AB quartet) around 4.6–4.8 ppm confirms the intact oxetane ring. If these protons shift significantly (>5.0 ppm) or a new primary alcohol peak appears, acid-catalyzed ring opening has occurred.

References
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available at:[Link]

  • Purification of piperazine.US Patent 2919275A.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

3-(Piperazin-1-yl)oxetane-3-carbonitrile proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(Piperazin-1-yl)oxetane-3-carbonitrile As a critical building block in modern drug discovery, 3-(Piperazin-1-yl)oxetane-3-carbonitrile presents unique structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(Piperazin-1-yl)oxetane-3-carbonitrile

As a critical building block in modern drug discovery, 3-(Piperazin-1-yl)oxetane-3-carbonitrile presents unique structural advantages for medicinal chemists. However, its trifunctional nature—combining a basic piperazine ring, a strained oxetane heterocycle, and a reactive carbonitrile group—requires strict, scientifically grounded protocols for safe handling and disposal. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational workflows to ensure regulatory compliance and environmental safety.

Executive Summary & Chemical Profile

Before initiating any disposal protocol, personnel must understand the physicochemical properties and inherent hazards of the target compound.

Table 1: Chemical Identifiers and Hazard Profile

Property / Identifier Value / Classification
Chemical Name 3-(Piperazin-1-yl)oxetane-3-carbonitrile
CAS Number 1505924-75-3[1]
Molecular Formula C8H13N3O[2]
Primary Hazards (GHS) Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1]

| Key Structural Motifs | Secondary amine, 4-membered cyclic ether, Nitrile |

Mechanistic Hazard Analysis

Proper waste segregation is not merely a regulatory checkbox; it is dictated by the fundamental reactivity of the molecule. Understanding why a chemical is dangerous allows researchers to anticipate and prevent adverse events.

  • The Oxetane Ring (Acid Sensitivity): While 3,3-disubstituted oxetanes are generally robust under basic and neutral conditions, they are highly susceptible to ring-opening degradative processes when exposed to strong acids[3][4]. This C–O bond cleavage releases ring strain exothermically, which can pressurize sealed waste containers.

  • The Piperazine Core (Basicity & Toxicity): The piperazine moiety acts as a strong base, which is responsible for the compound's severe eye damage and skin irritation classifications[1]. Pharmacologically, piperazine derivatives function as potent γ-aminobutyric acid (GABA) receptor agonists in invertebrates[5]. In mammals, exposure can induce neurotoxicity, agitation, and stimulant effects[6].

  • The Nitrile Group (Latent Gas Hazard): Carbonitriles pose a severe latent toxicity risk. If improperly mixed with strong aqueous acids, the nitrile group can undergo hydrolysis, potentially releasing highly toxic hydrogen cyanide (HCN) gas[7].

HazardPathway Compound 3-(Piperazin-1-yl)oxetane-3-carbonitrile Acid Strong Acid Exposure (pH < 2) Compound->Acid Improper Segregation Oxetane Oxetane Ring Opening (Exothermic Cleavage) Acid->Oxetane Nitrile Nitrile Hydrolysis (Potential HCN Release) Acid->Nitrile Piperazine Piperazine Protonation (Salt Formation) Acid->Piperazine Toxicity Toxic Gas Emission & Thermal Hazard Oxetane->Toxicity Nitrile->Toxicity Piperazine->Toxicity

Acid-catalyzed degradation pathways and associated hazards.

Operational Handling & Segregation Protocol

Chemical waste segregation is a foundational principle of laboratory safety, preventing violent exothermic reactions and the release of toxic gases[8][9].

Table 2: Waste Stream Compatibility

Waste Stream Category Compatibility Rationale
Non-Halogenated Solvents Highly Compatible Standard carrier for organic disposal (e.g., EtOAc, MeOH)[10].
Basic Aqueous Waste Compatible Oxetane rings remain stable under basic conditions[4].
Halogenated Solvents Conditionally Compatible Safe to mix chemically, but must be segregated into specific halogenated waste streams to avoid exorbitant disposal costs[9][10].

| Strong Acids | Strictly Incompatible | Triggers oxetane ring-opening and potential HCN generation[3][7]. |

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system. By integrating verification steps (such as pH testing and visual checks), the risk of human error is systematically reduced.

Protocol A: Solid Waste Disposal (Pure Compound)
  • PPE Verification: Don appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat[11].

  • Collection: Carefully transfer solid residues and contaminated consumables (e.g., weighing papers, spatulas) into a compatible, sealable container such as a wide-mouth HDPE bottle[10].

  • Validation Step (Visual Check): Inspect the interior of the waste container to ensure no moisture, acidic residues, or reactive contaminants are present before adding the compound.

  • Labeling: Seal the container and attach a completed hazardous waste tag. List the full chemical name (no abbreviations) and mark the GHS hazards: Toxic and Corrosive[12].

  • Storage: Place the sealed container in a designated secondary containment tray, strictly segregated from acidic waste streams[13].

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Stream Identification: Determine the solvent carrier. Halogenated solvents (e.g., DCM) and non-halogenated solvents (e.g., Hexanes, EtOAc) must be collected in separate containers to optimize downstream treatment[9][10].

  • Validation Step (pH Check): If combining this solution with any aqueous waste, test the pH of the aqueous layer first. Ensure the pH is ≥ 5 to prevent acid-catalyzed degradation of the oxetane and nitrile groups[14].

  • Transfer: Pour the solution into a dedicated Nalgene® jerrican or poly carboy[10].

  • Volume Control: Do not fill the container past 75% capacity. Leaving headspace is critical to accommodate potential vapor expansion[14].

  • Closure: Cap tightly except when actively adding waste, and ensure the waste log is updated immediately[10][14].

DisposalWorkflow Start Waste Generation State Determine Physical State Start->State Solid Solid Waste (Pure Compound) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid PackSolid Double-bag in PE Place in Solid Waste Drum Solid->PackSolid CheckHal Halogenated Solvent? Liquid->CheckHal Incineration High-Temp Incineration (NOx/HCN Scrubbers) PackSolid->Incineration HalWaste Halogenated Organic Waste Container CheckHal->HalWaste Yes (e.g., DCM) NonHalWaste Non-Halogenated Organic Waste Container CheckHal->NonHalWaste No (e.g., EtOAc) HalWaste->Incineration NonHalWaste->Incineration

Step-by-step waste segregation and disposal workflow.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent dermal exposure and environmental contamination.

  • Solid Spills: Do not dry sweep, as this generates toxic dust. Gently cover the spill with a damp, inert absorbent pad. Collect the material using a plastic scoop and place it into a solid hazardous waste container.

  • Liquid Spills: Absorb the liquid using vermiculite or synthetic absorbent pads[7]. Do not use combustible materials like sawdust, as the basic amine can react unpredictably.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution. This neutralizes residual piperazine without introducing the acidic conditions that would degrade the oxetane ring.

Regulatory Compliance & Final Destruction

Under EPA and RCRA (Resource Conservation and Recovery Act) guidelines, 3-(Piperazin-1-yl)oxetane-3-carbonitrile must be managed as a hazardous waste due to its inherent toxicity[12]. It is strictly prohibited to dispose of this compound down the drain or in municipal solid waste[14].

The mandated final destruction method for organic nitriles and complex heterocycles is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[12]. Because the molecule contains multiple nitrogen atoms and a nitrile group, the incineration facility must be equipped with specialized afterburners and scrubbers designed to capture nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) generated during combustion[7].

References

  • NextSDS. 3-(piperazin-1-yl)oxetane-3-carbonitrile — Chemical Substance Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCv8ICYWx3tTDebhMN7TUDZtKfQ0Lqn-_UDXeuQjMpxJKTrLH37TUmW5JztPaU8dAjgjurbRg3jqqvhWjABy5ysdmRD9r7F5gFOKcYrtdfojWAiqfncgXJCOLKBcdqbvcucLjreaA8lemEgo62ZY7X8wgZu1m3OAaw7oeTSEUy3-COxBa0ZeGtEfOFSt8]
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS Publications). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL1-7pBk_VHE5MnOROUspvbcMU1k1vH_ZmFQZQbwxLs5m_I3xYpVSOOcUDqil0mnQEyGiFRd-uH2D3mCDj2be9AfY8ueHdhKw_1-M5WVtslC9YtEQEttvMIcsh1ZPu4JvnYt9mm8jhXimwo2b3JJDc]
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYilg-PcyEb1p-8Fj6PAD212gaA7Vii3RBUft1qs1i9Sqh0xtz7c41nkvrnDbGLG2ZCTgyH2eWnJuATulnL5DQ9DlvlQUjSvv6-ltLuGCP325QvIdckTYVSbcalwzo8E7tYPcwXt-Lky4ffsd3BbjlK8mOHeLD5VKUBxZu8bLNa7QDhwgiljGTu-715n1Jox_86sBIrVVm0jyGXnoAWBApyg==]
  • Arbo, M. D., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH13R4uC9p9nN0JRT1WJbkph2NsjJkDQhkVQRND7SGA8y78yopKUXTSh7zayjYxnsJ4WW76GwmrF0qs-v8iZaeZsuFxOJDY2-4R5bJOBK0JpC4nbhdvgMVjGiin7fp8d6jM2wpa]
  • University of Illinois Division of Research Safety. Chemical Waste Procedures. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELi8YZbhqfiPPqcPFGz7O061kOoLno3x0AV0YF7bKL0tPlqU-mheOR61EaR43IB3QEV1w9yXpb_tqWuu4Z5RZcAG1ppKpnFTgZoU9wlgbiAJDDrrj856mC3kf3DeJ7_HDmnxnhx0iQuKuXY8wuX559YnlCADOk]
  • Purdue University Environmental Health and Safety. Hazardous Waste Disposal Guidelines. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCwu54MaDRYI0U0y7NV5yywonnUE5kOOCnH_xPGs-Ji4e9zd3DOOb7pXaJ5V1taxWeyGxhkm7ZVt3vaJL6KQR5NGxP6nBO2SUhy9Wc3N0MMQNOVMoInd9heeobG1N0W3uVBYVmt4v3jdGoYtxSOc8Ju09hbb_]
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8w8u24m5DSWQcMWLdGNk86Z5uKLH-nAz3zOlVOlFdLAxz-pb0_p0ymaQVriLdQq55bn7zh6KW65EdVVeQnLZeHfdU7IFH560nX6-ZcvU3PLWyvKqZe1FJKWefSFG2RntxG7jdXjKobX8_Jgiz_CoQWykNxwUs_oJbSPgvYFpxY1nbwIo6vT4Om-0ibaVrNjKek4CLuDSyk8=]
  • P2 InfoHouse. The Disposal of Chemical Laboratory Wastes. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdh79CPAwdKEqVWdfM7tfckURS9AlOEIqhfKmblfkXPokZ_Y3wxBLUmqPmN_Tb8sG9KeL3ISaBn3I7k_QR88ZpofGo4WToEgEj66JVFfYSlps2NnFLplo2HjoE2wYlTX9tK2s=]

Sources

Handling

Personal protective equipment for handling 3-(Piperazin-1-yl)oxetane-3-carbonitrile

An advanced building block in modern drug discovery, 3-(Piperazin-1-yl)oxetane-3-carbonitrile (CAS: 1505924-75-3) offers unique geometric and physicochemical properties for synthesizing complex heterocycles. However, its...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced building block in modern drug discovery, 3-(Piperazin-1-yl)oxetane-3-carbonitrile (CAS: 1505924-75-3) offers unique geometric and physicochemical properties for synthesizing complex heterocycles. However, its structural motifs—a basic piperazine ring, a strained oxetane ether, and an aliphatic nitrile—combine to create a complex hazard profile that demands rigorous operational and safety protocols.

This guide provides drug development professionals and laboratory scientists with a causality-driven framework for safely handling, storing, and disposing of this compound.

Mechanistic Toxicology & Risk Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific Personal Protective Equipment (PPE) and handling conditions are required. The hazards of 3-(Piperazin-1-yl)oxetane-3-carbonitrile are directly tied to its three primary functional groups:

  • The Piperazine Moiety (Corrosivity & Sensitization): Piperazine derivatives are inherently basic and highly nucleophilic. Upon contact with biological tissues, they cause rapid saponification of lipids and extraction of cellular water, leading to severe ocular tissue damage and skin irritation[1]. This mechanism is responsible for the compound's Eye Dam. 1 (H318) and Skin Irrit. 2 (H315) classifications[2].

  • The Nitrile Group (Systemic Toxicity): Aliphatic nitriles exhibit acute systemic toxicity due to their metabolic pathway. In vivo, cytochrome P450 enzymes catalyze the hydroxylation of the alpha-carbon, forming an unstable cyanohydrin that rapidly degrades to release free cyanide ions[3][4]. This cyanide liberation interrupts cellular respiration by inhibiting cytochrome c oxidase, justifying the Acute Tox. 4 (H302, H312, H332) classification[2].

  • The Oxetane Ring (Reactivity & Penetration): Strained four-membered cyclic ethers possess high ring strain and low surface tension. This low surface tension can enhance the dermal penetration rate of the toxicophore[5]. Furthermore, under acidic conditions or elevated temperatures, oxetanes are susceptible to rapid, exothermic ring-opening polymerization[6].

Mechanism cluster_molecule Structural Hazards N1 Piperazine Moiety (High Basicity) H1 Eye Dam. 1 Skin Irrit. 2 N1->H1 N2 Nitrile Group (Metabolic Cyanide) H2 Acute Tox. 4 (Systemic) N2->H2 N3 Oxetane Ring (Ring Strain) H3 Polymerization Risk N3->H3 P1 Face Shield & Nitrile Gloves H1->P1 P2 Fume Hood & Respirator H2->P2 P3 Acid-Free Environment H3->P3

Toxicological mechanisms and corresponding PPE interventions.

Quantitative Hazard & PPE Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following matrix translates the quantitative hazard codes into a mandatory, field-proven PPE ensemble.

Hazard ClassificationGHS CodeRoute of ExposureRequired PPE Specification
Serious Eye Damage H318OcularChemical splash goggles paired with a full face shield . Safety glasses with side shields are strictly prohibited due to the risk of permanent corneal necrosis[7].
Acute Toxicity H302, H312, H332Oral, Dermal, InhalationFume hood (face velocity >100 fpm). If handled outside a hood, a NIOSH-approved P100 respirator is mandatory to prevent inhalation of cyanide-generating dust[4].
Skin Irritation H315DermalDouble-gloving . Inner glove: standard nitrile. Outer glove: Heavy-duty Nitrile (≥0.11 mm thickness) or Butyl rubber to counteract the penetration-enhancing effects of the oxetane ring[5].
STOT SE 3 H336InhalationFlame-resistant lab coat and closed-toe, non-porous footwear.

Self-Validating Operational Workflow

To ensure scientific integrity and operator safety, the handling of 3-(Piperazin-1-yl)oxetane-3-carbonitrile must follow a self-validating protocol. This means every step includes a built-in verification check before proceeding to the next.

Step 1: Environmental & Equipment Validation

  • Action: Activate the chemical fume hood and verify the continuous flow monitor.

  • Validation: Visually confirm the magnehelic gauge reads between 100–120 linear feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (see Matrix).

  • Validation: Perform an inflation test on the outer heavy-duty nitrile gloves to check for micro-punctures before putting them on.

Step 3: Inert Atmosphere Preparation

  • Action: Because the oxetane ring can degrade over time when exposed to atmospheric moisture and light[6], purge the receiving reaction flask with an inert gas (Argon or Nitrogen).

  • Validation: Ensure the bubbler exhibits a steady, slow release of gas, confirming positive pressure within the reaction vessel.

Step 4: Material Transfer

  • Action: Use static-dissipative (grounded) spatulas to weigh the solid. The basicity of the piperazine ring can cause it to adhere to standard plastic spatulas, increasing spill risk.

  • Validation: Re-weigh the source bottle after transfer to ensure the mass difference perfectly matches the mass in the reaction flask, confirming no material was lost to the workspace.

Step 5: Dissolution & Reaction Setup

  • Action: Introduce solvents slowly. Critical: Avoid the introduction of strong Lewis or Brønsted acids unless temperature is strictly controlled (e.g., dry ice/acetone bath), as acids will trigger an exothermic ring-opening polymerization of the oxetane moiety[5][6].

Workflow S1 1. Environmental Validation (Verify Hood >100 fpm) S2 2. PPE Integrity Check (Glove Inflation Test) S1->S2 S3 3. Inert Atmosphere Setup (Ar/N2 Purge) S2->S3 S4 4. Material Transfer (Static-Dissipative Tools) S3->S4 S5 5. Decontamination (Basic Waste Segregation) S4->S5

Self-validating operational workflow for chemical handling.

Spill Management & Disposal Plan

In the event of a spill, the primary risks are aerosolization of the nitrile-containing powder and dermal burns from the piperazine base.

Emergency Spill Protocol:

  • Hazard Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, maximize room ventilation and restrict access.

  • Containment (Solid Spill): Do not dry-sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust formation.

  • Containment (Liquid Spill): If spilled as a solution, surround and cover the liquid with an inert, inorganic absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, polyethylene hazardous waste container.

  • Decontamination Validation: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize residual piperazine base, followed by copious amounts of water. Verify neutrality using pH indicator paper.

Disposal Logistics:

  • Segregation: 3-(Piperazin-1-yl)oxetane-3-carbonitrile waste must be kept strictly segregated from strong acids and oxidizing agents. Mixing with strong acids in a waste carboy can lead to uncontrolled polymerization or the generation of highly toxic hydrogen cyanide (HCN) gas[3][6].

  • Destruction: The approved method of disposal is high-temperature incineration in a facility equipped with an afterburner and alkaline scrubber to neutralize nitrogen oxides (NOx) generated during combustion.

References

  • NextSDS. "3-(piperazin-1-yl)oxetane-3-carbonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Tanii, H., & Hashimoto, K. "Studies on the mechanism of acute toxicity of nitriles in mice." Archives of Toxicology, PubMed (NIH). Available at:[Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Aliphatic Nitriles." Acute Exposure Guideline Levels for Selected Airborne Chemicals, NCBI (NIH). Available at:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperazine salts: Human health tier II assessment." Australian Government. Available at:[Link]

  • Toagosei America. "ARON OXETANE OXT-212 Technical Report." Toagosei Co., Ltd. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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3-(Piperazin-1-yl)oxetane-3-carbonitrile
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3-(Piperazin-1-yl)oxetane-3-carbonitrile
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